molecular formula C12H20O3 B12599379 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one CAS No. 651291-30-4

2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one

Katalognummer: B12599379
CAS-Nummer: 651291-30-4
Molekulargewicht: 212.28 g/mol
InChI-Schlüssel: DMJVFBPXDIJWLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are a group of organic compounds characterized by a five-membered ring containing two oxygen atoms. This particular compound features a non-4-en-4-yl substituent, which may impart unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a non-4-en-4-yl alcohol with a diol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of alcohols or other reduced forms.

    Substitution: The non-4-en-4-yl group may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of polymers, resins, or other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxolane: A simpler compound with a similar ring structure but without the non-4-en-4-yl substituent.

    2-Methyl-1,3-dioxolane: Another dioxolane derivative with a methyl group instead of the non-4-en-4-yl group.

Uniqueness

2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one is unique due to its specific substituent, which may impart distinct chemical and physical properties compared to other dioxolanes. This uniqueness could make it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

651291-30-4

Molekularformel

C12H20O3

Molekulargewicht

212.28 g/mol

IUPAC-Name

2-non-4-en-4-yl-1,3-dioxolan-4-one

InChI

InChI=1S/C12H20O3/c1-3-5-6-8-10(7-4-2)12-14-9-11(13)15-12/h8,12H,3-7,9H2,1-2H3

InChI-Schlüssel

DMJVFBPXDIJWLT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=C(CCC)C1OCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.